molecular formula C23H15FN4S B2596899 (E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 477190-66-2

(E)-4-{[1,1'-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2596899
CAS No.: 477190-66-2
M. Wt: 398.46
InChI Key: WGTWEMUNCJBINT-SGWCAAJKSA-N
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Description

(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a biphenyl group, a thiazole ring, and a carbohydrazonoyl cyanide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl and thiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include organometallic catalysts, such as palladium(II) acetate , and various solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product. The use of advanced equipment and controlled reaction environments is crucial to achieve consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by others under specific conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-4-{[1,1’-biphenyl]-4-yl}-N-(2-fluorophenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is unique due to its combination of structural features, which confer distinct chemical reactivity and potential applications. Compared to similar compounds, it offers a broader range of reactions and applications, making it a valuable compound in various scientific fields.

Properties

IUPAC Name

(2E)-N-(2-fluoroanilino)-4-(4-phenylphenyl)-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4S/c24-19-8-4-5-9-20(19)27-28-21(14-25)23-26-22(15-29-23)18-12-10-17(11-13-18)16-6-2-1-3-7-16/h1-13,15,27H/b28-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTWEMUNCJBINT-SGWCAAJKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)C(=NNC4=CC=CC=C4F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)/C(=N/NC4=CC=CC=C4F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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